molecular formula C13H13N3O2 B3155465 N~1~-(3-methylphenyl)-4-nitrobenzene-1,2-diamine CAS No. 80104-77-4

N~1~-(3-methylphenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B3155465
CAS No.: 80104-77-4
M. Wt: 243.26 g/mol
InChI Key: WPAISCOQHGBFRK-UHFFFAOYSA-N
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Description

Compounds like N1-(3-methylphenyl)-4-nitrobenzene-1,2-diamine often belong to a class of organic compounds known as aromatic amines . They are characterized by a benzene ring attached to an amine group. These compounds are known for their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds often involves various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .


Molecular Structure Analysis

The molecular structure of such compounds is often studied using techniques like Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy . The structure is also studied by scanning electron microscopy (SEM), X-ray diffraction, and energy-dispersive X-ray spectroscopy (EDXS) .


Chemical Reactions Analysis

These compounds undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often studied in correlation with their refractive index, electric susceptivity, optical anisotropy, and acidity . Thermal analysis indicates the evaporation of absorbed and physically bonded water up to certain temperatures, after which the material possesses thermal stability .

Scientific Research Applications

Synthesis and Polyimide Formation

Diamines, such as 1,4-bis(4-amino-2-phenylphenoxy) benzene, synthesized from 4-fluoro-3-phenyl nitrobenzene, have been used to create polyimides with a range of glass transition temperatures and amorphous structures. These polyimides exhibit properties relevant to high-performance materials, including thermal stability and structural integrity (Morikawa, Miyata, & Nishimura, 2012).

Corrosion Inhibition

Novel synthesized compounds, including N1-(3-methylphenyl)-4-nitrobenzene-1,2-diamine derivatives, have been studied for their corrosion inhibiting properties, particularly for mild steel in acidic environments. These compounds act predominantly as cathodic type inhibitors and exhibit high inhibition efficiency, contributing to the protection of metals against corrosion (Singh & Quraishi, 2016).

Structural and Material Applications

Crystal Structure Analysis

Various nitrobenzene diamine derivatives have been structurally analyzed, revealing intricate molecular conformations and intermolecular interactions. These studies provide insights into molecular packing, hydrogen bonding, and functional group interactions, which are crucial for understanding the material properties and potential applications of these compounds (Payne et al., 2010).

Fabrication of Poly(ether imide)s Thin Films

Diamines with specific structures have been used to fabricate novel, transparent, and organo-soluble poly(ether imide)s thin films. These materials demonstrate potential for high-performance gas separation, characterized by their excellent solubility, thermal stability, and mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).

Luminescent Metal–Organic Frameworks

The creation of luminescent zinc-based metal–organic frameworks using diamines demonstrates the potential for sensitive multi-responsive luminescent sensors. These materials can detect various ions and compounds in water and ethanol, showcasing their potential for environmental monitoring and industrial applications (Xu et al., 2020).

Mechanism of Action

While the specific mechanism of action for N1-(3-methylphenyl)-4-nitrobenzene-1,2-diamine is not available, similar compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards of such compounds are usually determined through rigorous testing and regulatory processes . It’s important to handle these compounds with care and use appropriate safety measures.

Properties

IUPAC Name

1-N-(3-methylphenyl)-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-3-2-4-10(7-9)15-13-6-5-11(16(17)18)8-12(13)14/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAISCOQHGBFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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